molecular formula C12H22N2O2 B7918682 N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-acetamide

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-acetamide

Cat. No.: B7918682
M. Wt: 226.32 g/mol
InChI Key: WFEHHKDPHDWWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-acetamide (CAS 1353975-46-8) is a synthetic organic compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol . This acetamide derivative features a piperidine ring, a cyclopropyl group, and a hydroxyethyl side chain, making it a valuable intermediate in medicinal chemistry and drug discovery. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, present in more than twenty classes of pharmaceuticals . This compound serves as a key building block for researchers developing novel therapeutic agents, particularly in the synthesis of more complex molecules. Its structure is representative of scaffolds used in developing modulators for various biological targets, with related piperidine compounds being investigated as GPR119 modulators . The presence of both hydrogen bond donor and acceptor groups, along with its specific stereochemistry, contributes to its potential interactions with biological systems. This product is provided for research and development purposes in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-cyclopropyl-N-[1-(2-hydroxyethyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-10(16)14(11-2-3-11)12-4-6-13(7-5-12)8-9-15/h11-12,15H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEHHKDPHDWWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters for Piperidine Core Synthesis

MethodReagents/ConditionsYield (%)Purity (%)Reference
Reductive AminationNaBH(OAc)3_3, CH2_2Cl2_2, 25°C, 12h7595
AlkylationK2_2CO3_3, CH3_3CN, 60°C, 24h6588
Microwave-AssistedNaBH3_3CN, MeOH, 100°C, 45min8297

Introduction of the Cyclopropyl Group

The N-cyclopropyl substituent is introduced via nucleophilic substitution or Buchwald-Hartwig coupling. In a two-step protocol, the secondary amine of the hydroxyethyl-piperidine intermediate is first protected as a tert-butyl carbamate (Boc) to prevent undesired side reactions. Subsequent treatment with cyclopropyl bromide in the presence of cesium carbonate and a palladium catalyst (e.g., Pd2_2(dba)3_3) enables efficient coupling. Deprotection with trifluoroacetic acid (TFA) in dichloromethane yields the free N-cyclopropyl amine.

A single-step alternative involves direct alkylation using cyclopropylmethyl bromide under phase-transfer conditions. Tetrabutylammonium iodide (TBAI) as a catalyst in a biphasic system (toluene/water) enhances reactivity, achieving yields of 70–75% within 6 hours.

Acetamide Formation via Acylation

The final acetylation step employs acetyl chloride or acetic anhydride under basic conditions. Reacting the N-cyclopropyl amine with acetyl chloride in tetrahydrofuran (THF) and triethylamine at 0°C to room temperature provides the acetamide derivative in high yields (85–90%). Kinetic studies reveal that steric hindrance from the cyclopropyl group necessitates longer reaction times (8–10 hours) compared to less hindered analogs.

Recent advancements include the use of polymer-supported reagents, such as polystyrene-bound dimethylaminopyridine (PS-DMAP), to facilitate cleaner reactions and simplify purification. This method reduces byproduct formation and achieves >95% purity after simple filtration.

Comparative Analysis of Acylation Methods

Acylating AgentBaseSolventTime (h)Yield (%)Purity (%)
Acetyl ChlorideEt3_3NTHF88893
Acetic AnhydridePS-DMAPCH2_2Cl2_269297
Acetyl ChlorideNaHCO3_3H2_2O/EtOAc127885

Optimization Challenges and Solutions

Steric Hindrance : The bulky cyclopropyl group impedes nucleophilic attack during acylation. Increasing reaction temperature to 40°C and using excess acetyl chloride (1.5 equiv) mitigates this issue, albeit with careful monitoring to prevent N-oxide formation.

Purification Complexity : The polar hydroxyethyl group complicates isolation via standard extraction. Silica gel chromatography with a gradient eluent (ethyl acetate/methanol 9:1 to 4:1) effectively separates the product from unreacted starting materials.

Scale-Up Limitations : Microwave-assisted methods, while efficient, face challenges in industrial-scale production. Continuous flow reactors have been proposed as a scalable alternative, achieving comparable yields (80%) with residence times of 20 minutes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the acetamide group to an amine, or reduce the piperidine ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring or the acetamide moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong nucleophiles like sodium hydride or organolithium reagents.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or saturated piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Muscarinic Receptor Modulation

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-acetamide exhibits notable activity as an antagonist of muscarinic receptor subtype M4 (M4R). This receptor plays a vital role in cognitive functions and motor control, making the compound a potential candidate for treating neurological disorders such as:

  • Schizophrenia
  • Alzheimer's Disease

Research indicates that targeting M4R can lead to improvements in cognitive deficits associated with these conditions.

Interaction Studies

Studies have focused on the binding affinity of this compound to muscarinic receptors using techniques such as:

  • Radiolabeled Binding Assays
  • Functional Assays

These methods help elucidate the compound's mechanism of action, contributing to its therapeutic potential.

Study on Cognitive Enhancement

A study published in a pharmacological journal evaluated the effects of this compound on cognitive functions in animal models. The results indicated that administration of the compound led to significant improvements in memory retention and learning capabilities, attributed to its antagonistic action on M4R.

Clinical Implications for Alzheimer's Treatment

Another research effort focused on the potential application of this compound in Alzheimer's disease models. The findings suggested that it could mitigate symptoms by enhancing cholinergic signaling through selective receptor modulation, thereby improving overall cognitive function.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and applications of the target compound with its analogues:

Compound Name Substituents on Piperidine Molecular Formula Molecular Weight (g/mol) Key Applications/Hazards
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-acetamide (Target) Cyclopropyl, 2-hydroxyethyl Likely C₁₃H₂₂N₂O₂ ~238.33* Research chemical; discontinued commercial
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (Methoxyacetylfentanyl) Phenyl, 2-phenylethyl, methoxyacetamide C₂₂H₂₈N₂O₂ 352.5 Synthetic opioid; controlled substance
N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide (Impurity C) Phenyl, 2-phenylethyl C₂₀H₂₄N₂O 308.4 Pharmaceutical impurity
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide Cyclopropyl, 2-aminoethyl C₁₂H₂₃N₃O 225.33 Research chemical; discontinued commercial
Cyclopropylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) Phenyl, 2-phenylethyl, cyclopropanecarboxamide C₂₃H₂₇N₂O 353.5 Potent synthetic opioid; high overdose risk

*Calculated based on analogous structures.

Pharmacological and Toxicological Implications

  • Methoxyacetylfentanyl: A fentanyl analogue with µ-opioid receptor agonism, associated with respiratory depression and fatalities.
  • Cyclopropylfentanyl: The cyclopropane carboxamide moiety may improve binding affinity to opioid receptors, contributing to its high potency.
  • No direct evidence of opioid activity is reported, but structural parallels warrant caution .

Biological Activity

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-acetamide, a synthetic compound characterized by its unique cyclopropyl and piperidine structures, has garnered attention for its biological activity, particularly in pharmacological applications. This compound is primarily recognized for its role as an antagonist of muscarinic receptors, specifically muscarinic receptor 4 (M4), which are implicated in various neurological and psychiatric disorders.

Chemical Structure and Properties

The chemical formula of this compound is C12H22N2O2C_{12}H_{22}N_{2}O_{2}, with a molecular weight of 226.32 g/mol. The compound features a cyclopropyl group and a hydroxylated ethyl substituent on a piperidine moiety, which are crucial for its biological interactions.

This compound exhibits significant antagonistic activity at the M4 muscarinic receptor. This receptor is involved in cognitive functions and motor control, making it a target for therapies aimed at conditions such as schizophrenia and Alzheimer's disease. Studies have shown that compounds targeting M4 can potentially modulate neurotransmission and improve cognitive deficits associated with these disorders.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro studies. It has demonstrated:

  • Antagonistic Effects : The compound effectively inhibits M4 receptor activity, leading to potential therapeutic effects in neurodegenerative diseases.
  • Binding Affinity : Research indicates that the compound has a high binding affinity for M4 receptors, which is critical for its pharmacological efficacy.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

Compound NameStructural FeaturesBiological Activity
N-Benzyl-N-[1-(2-hydroxyethyl)-piperidin-4-yl]-acetamideBenzyl group instead of cyclopropylAntagonist of muscarinic receptors
N-Methyl-N-[1-(2-hydroxyethyl)-piperidin-4-yl]-acetamideMethyl substitution on nitrogenPotentially lower activity due to reduced steric hindrance
N-Cyclohexyl-N-[1-(2-hydroxyethyl)-piperidin-4-yl]-acetamideCyclohexane ringIncreased lipophilicity may alter pharmacokinetics

The distinct cyclopropyl group in this compound may enhance its pharmacological properties compared to these analogs, potentially improving its efficacy as a therapeutic agent.

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound in various contexts:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-acetamide, and how can purity be optimized?

  • Methodology : The synthesis of piperidine-acetamide derivatives typically involves reacting a piperidinone precursor (e.g., 1-(2-hydroxyethyl)piperidin-4-amine) with cyclopropanecarbonyl chloride or activated esters under nucleophilic acyl substitution conditions. Purification steps include column chromatography (silica gel, gradient elution with ethyl acetate/methanol) and recrystallization. Purity optimization requires rigorous characterization via HPLC (≥95% purity threshold) and NMR to confirm the absence of unreacted amines or acylating agents .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the cyclopropyl group (δ ~1.0–1.5 ppm for cyclopropyl protons) and the hydroxyethyl-piperidine moiety (δ ~3.5–4.0 ppm for -CH2_2OH).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C13_{13}H23_{23}N2_2O2_2) with an exact mass matching theoretical values (±2 ppm).
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) assess purity and detect impurities .

Q. How can researchers evaluate the compound’s solubility and stability in preclinical studies?

  • Methodology :

  • Solubility : Test in aqueous buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) using shake-flask methods followed by UV-Vis quantification.
  • Stability : Conduct forced degradation studies under heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions. Monitor decomposition via LC-MS .

Advanced Research Questions

Q. What structural modifications could enhance target selectivity in opioid receptor binding assays?

  • Methodology :

  • SAR Studies : Replace the cyclopropyl group with other small alkyl/aryl groups (e.g., methyl, phenyl) to assess μ-opioid receptor affinity. Modify the hydroxyethyl chain to methoxy or acetylated derivatives to improve blood-brain barrier penetration.
  • In Silico Docking : Use molecular docking (AutoDock Vina) with receptor crystal structures (e.g., PDB ID: 6DDF) to predict binding modes and affinity changes .

Q. What in vivo models are suitable for assessing neuropharmacological effects and toxicity?

  • Methodology :

  • Rodent Models : Tail-flick or hot-plate tests for analgesia, combined with respiratory depression monitoring (whole-body plethysmography). Dose-response curves (0.1–10 mg/kg, i.v. or s.c.) compare efficacy to fentanyl analogs.
  • Toxicokinetics : Measure plasma concentrations via LC-MS/MS and correlate with adverse effects (e.g., bradycardia, hypothermia) .

Q. How can researchers resolve contradictions between in vitro binding data and in vivo efficacy?

  • Methodology :

  • Receptor Reserve Analysis : Use irreversible antagonists (e.g., β-funaltrexamine) to quantify receptor occupancy required for efficacy.
  • Metabolite Profiling : Identify active metabolites via liver microsome incubation and LC-HRMS. Adjust in vitro assays (e.g., GTPγS binding) to include metabolic activation .

Q. What analytical challenges arise in detecting this compound in biological matrices, and how can they be mitigated?

  • Methodology :

  • Sample Preparation : Solid-phase extraction (HLB cartridges) for plasma/urine samples. Derivatize hydroxyl groups (e.g., silylation) to enhance GC-MS sensitivity.
  • Differentiation from Analogs : Use MRM transitions (e.g., m/z 277 → 105 for the parent ion) to distinguish from structurally related fentanyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.